3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0803219
InChI:
InChI=1S/C15H11NO4S/c17-9-5-3-8(4-6-9)12-11(14(19)15(20)16-12)13(18)10-2-1-7-21-10/h1-7,12,17,19H,(H,16,20)
SMILES:
C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O
Molecular Formula:
C15H11NO4S
Molecular Weight:
301.3 g/mol
3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC0803219
Molecular Formula: C15H11NO4S
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO4S |
|---|---|
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 4-hydroxy-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
| Standard InChI | InChI=1S/C15H11NO4S/c17-9-5-3-8(4-6-9)12-11(14(19)15(20)16-12)13(18)10-2-1-7-21-10/h1-7,12,17,19H,(H,16,20) |
| Standard InChI Key | CZIVNLLSQDOXDK-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O |
| Canonical SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator